![molecular formula C16H22O2Si B173481 tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 111291-96-4](/img/structure/B173481.png)
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate
Overview
Description
Tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate (TBTEB) is an organosilicon compound that has been used in a variety of scientific research applications. It is an important reagent in organic synthesis, with a wide range of applications in the laboratory, as well as in biochemical and physiological studies. TBTEB is a versatile compound that can be used as a catalyst, a reactant, or a reagent in a variety of chemical reactions. In addition, it has been used as a fluorescent label for biochemical and physiological studies.
Scientific Research Applications
Synthesis and Mesomorphic Properties
Researchers have developed novel aromatic alkynyl silanes, including derivatives of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, utilizing Sonogashira cross-coupling and DCC esterification. These compounds exhibit liquid crystal properties, valuable in the field of materials science (Srinivasa & Hariprasad, 2014). Another study synthesized similar molecules, confirming their mesomorphic properties through polarized optical microscopy and differential scanning calorimetry (Srinivasa & Hariprasad, 2014).
Chemical Synthesis and Characterization
The compound has been used in the synthesis of indoles with oxygen-bearing substituents, showing its versatility in organic chemistry. This synthesis involved cyclization of tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates (Kondo, Kojima, & Sakamoto, 1997). Additionally, its utility in the asymmetric synthesis of intermediates for pharmaceuticals like otamixaban and premafloxacin was demonstrated (Sakai, Kawamoto, & Tomioka, 2006).
Application in Organic Electroluminescence
A study explored the use of linear benzofuran trimers, synthesized through a two-stage procedure involving tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate, as materials for organic electroluminescence (OEL), exhibiting blue emission characteristics (Anderson, Taylor, & Verschoor, 2004).
Development of Proinsecticides
In the field of agricultural chemistry, certain derivatives of tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate have been identified as potent insecticides, indicating their potential as proinsecticides (Palmer, Smith, Moss, & Casida, 1990).
properties
IUPAC Name |
tert-butyl 4-(2-trimethylsilylethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2Si/c1-16(2,3)18-15(17)14-9-7-13(8-10-14)11-12-19(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYVQNMVOJPPLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553403 | |
Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate | |
CAS RN |
111291-96-4 | |
Record name | tert-Butyl 4-[(trimethylsilyl)ethynyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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